molecular formula C17H16N4OS B10948292 9-Ethyl-2-(3-methoxyphenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-2-(3-methoxyphenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10948292
M. Wt: 324.4 g/mol
InChI Key: NIUZDSOJCWLUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The unique structure of this compound, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial-scale production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of microwave irradiation can be particularly advantageous in reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

3-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL METHYL ETHER has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

12-ethyl-4-(3-methoxyphenyl)-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H16N4OS/c1-4-13-10(2)23-17-14(13)16-19-15(20-21(16)9-18-17)11-6-5-7-12(8-11)22-3/h5-9H,4H2,1-3H3

InChI Key

NIUZDSOJCWLUAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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